molecular formula C18H17NO5 B3326990 methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate CAS No. 30119-42-7

methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate

Cat. No.: B3326990
CAS No.: 30119-42-7
M. Wt: 327.3 g/mol
InChI Key: MPKAOYVLVAILOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[104002,607,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the tetracyclic core, followed by functional group modifications to introduce the amino, hydroxy, and carboxylate groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, would be essential to achieve consistent quality and efficiency. Additionally, purification steps, such as crystallization or chromatography, would be necessary to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acid chlorides, anhydrides, and amines under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and other interactions with biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate: shares similarities with other tetracyclic compounds, such as certain alkaloids and synthetic analogs.

    Indole derivatives: Compounds with similar structural motifs and functional groups, often studied for their biological activity.

Uniqueness

The uniqueness of methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[104002,607,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-18(2)12-10-11(16(20)22-3)15(19)23-13(10)8-6-4-5-7-9(8)14(12)24-17(18)21/h4-7,17,21H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKAOYVLVAILOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=C1C3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704422
Record name Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30119-42-7
Record name Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Reactant of Route 2
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Reactant of Route 4
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Reactant of Route 5
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Reactant of Route 6
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.